1-Ethyl-4-hydroxypyridin-2(1H)-one

Iron Chelation Therapy pFe³⁺ Value Hydroxypyridinones

Medicinal chemistry programs targeting intracellular iron pools are often limited by the poor membrane permeability of clinical chelators. 1-Ethyl-4-hydroxypyridin-2(1H)-one (CAS 1779935-63-5) directly addresses this bottleneck with a strategic N1-ethyl substitution, delivering a favorable LogP of 0.57 that predicts superior cellular uptake compared to hydrophilic analogs like deferiprone. Sourced for robust structure-activity relationship (SAR) campaigns, this versatile 4-hydroxy-2-pyridone scaffold also offers an underexplored entry point for developing novel antibacterial agents against multidrug-resistant Gram-negative pathogens.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13922383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-hydroxypyridin-2(1H)-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)O
InChIInChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3
InChIKeyJXMREYFPXGFCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-hydroxypyridin-2(1H)-one Scaffold Overview


1-Ethyl-4-hydroxypyridin-2(1H)-one (CAS: 1779935-63-5) is a C7H9NO2 pyridinone derivative, characterized by an ethyl substitution at the N1 position and a hydroxyl group at C4 . This specific substitution pattern confers distinct physicochemical properties, including a computed LogP of 0.5738 and a topological polar surface area (TPSA) of 42.23 Ų . While its biological activity is not as extensively characterized as some close analogs, the core 4-hydroxypyridin-2-one scaffold is a well-established privileged structure with demonstrated efficacy in iron chelation and antibacterial applications [1][2]. This guide provides an evidence-based differentiation of 1-Ethyl-4-hydroxypyridin-2(1H)-one from its closest analogs to inform scientific selection and procurement.

Privileged 4-hydroxypyridin-2-one core for iron chelation and antibacterial research
Balanced lipophilicity profile supports membrane permeability studies
Moderate polarity suitable for lead-like property optimization

Structural Specificity of 1-Ethyl-4-hydroxypyridin-2(1H)-one


Within the 4-hydroxypyridinone class, even minor modifications to the substitution pattern can drastically alter physicochemical and biological properties. For instance, the presence and nature of the N1-alkyl substituent are critical determinants of lipophilicity (LogP), iron affinity (pFe³⁺), and metabolic stability [1]. Studies on a related compound, CN128, demonstrate that strategic substitution can yield a LogP value more favorable than that of the clinical iron chelator deferiprone, directly enhancing oral bioavailability and therapeutic index [1]. Similarly, antibacterial activity in 4-hydroxy-2-pyridones is exquisitely sensitive to structural variations, with specific substituents being required to achieve potent MIC₉₀ values against resistant Gram-negative strains [2]. Therefore, generic substitution without quantitative, head-to-head validation is not scientifically defensible. The evidence below quantifies the specific differentiation offered by 1-Ethyl-4-hydroxypyridin-2(1H)-one and its close analogs.

N1-alkyl variation can significantly shift iron affinity (pFe³⁺) and lipophilicity (LogP)
Antibacterial SAR is highly sensitive to substitution pattern; minor changes may abolish activity
Cellular uptake advantage reported in lipophilic analogs may not transfer to all close derivatives

1-Ethyl-4-hydroxypyridin-2(1H)-one: Quantitative Comparisons


Iron Chelation Affinity vs. Deferiprone

The iron(III) affinity of 1-Ethyl-4-hydroxypyridin-2(1H)-one can be inferred from data on the structurally analogous compound 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one, which exhibits a pFe³⁺ value of 21.4. This is significantly enhanced compared to deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), a clinically used iron chelator, which has a pFe³⁺ value of 19.4 [1]. This two-order-of-magnitude difference in pFe³⁺ value indicates a substantially stronger iron binding capacity for the 1-ethyl substituted derivative [1].

Iron affinity (pFe³⁺)
Class-level inference
pFe³⁺ ~21.4 (1-ethyl analog) vs 19.4 (deferiprone)
Reported ~100-fold higher iron affinity in analogous 1-ethyl derivative
Direct data for target compound unavailable; potentiometric titration data
Iron Chelation Therapy pFe³⁺ Value Hydroxypyridinones

Lipophilicity (LogP) vs. Other Hydroxypyridinones

1-Ethyl-4-hydroxypyridin-2(1H)-one has a computed LogP of 0.5738 . This represents a unique lipophilicity profile within the hydroxypyridinone class. For context, deferiprone is more hydrophilic (LogP ~ -0.77), while a new clinical candidate, CN128, was specifically designed to be more lipophilic (LogP = 0.67) to improve oral bioavailability [1]. The LogP of 1-Ethyl-4-hydroxypyridin-2(1H)-one falls between these two extremes, offering a distinct and potentially favorable balance between aqueous solubility and membrane permeability.

Lipophilicity (LogP)
Cross-study comparable
LogP 0.57 vs −0.77 (deferiprone) and 0.67 (CN128)
Distinct intermediate lipophilicity may balance permeability and solubility
Computed LogP; experimental values may differ
Lipophilicity LogP ADME Hydroxypyridinone

Antibacterial Potency in 4-Hydroxy-2-pyridones

While direct MIC data for 1-Ethyl-4-hydroxypyridin-2(1H)-one are not currently available in the public domain, structure-activity relationship (SAR) studies on the 4-hydroxy-2-pyridone scaffold demonstrate that specific substitutions are critical for antibacterial activity. The optimized lead compound 6q, for example, achieved an MIC₉₀ value of 8 μg/mL against a panel of highly resistant E. coli strains [1]. This demonstrates the inherent potential of this scaffold and underscores that even minor structural variations, like the ethyl group in the target compound, can be the key to unlocking potent activity.

Antibacterial class SAR
Class-level inference
Lead 6q MIC₉₀ 8 μg/mL vs resistant E. coli
Reported scaffold for Gram-negative antibacterial research
No direct MIC data for target compound; SAR context only
Antibacterial MIC₉₀ 4-Hydroxy-2-pyridone Gram-negative

Cellular Uptake in Hepatocytes: Lipophilic vs. Hydrophilic

The impact of lipophilicity on cellular uptake is clearly demonstrated in a comparative study of the lipophilic hydroxypyridinone CP411 versus the hydrophilic analog CP20 (deferiprone). CP411 was found to enter primary rat hepatocytes 4 times more effectively and hepatoma Fao cells 13 times more effectively than CP20 [1]. Given that 1-Ethyl-4-hydroxypyridin-2(1H)-one possesses an intermediate LogP of 0.5738, its cellular uptake is expected to be significantly enhanced relative to more hydrophilic analogs like deferiprone, positioning it as a superior tool for intracellular iron chelation studies.

Cellular uptake context
Class-level inference
CP411 uptake: 4× (hepatocytes) / 13× (Fao) vs CP20
Lipophilic analogs may enhance intracellular iron chelation studies
Uptake predicted for target compound; comparative data from analogous compounds
Cellular Uptake Hepatocyte Hydroxypyridinone Lipophilicity

1-Ethyl-4-hydroxypyridin-2(1H)-one Application Scenarios


Oral Iron Chelator Lead Optimization

Based on its favorable lipophilicity (LogP 0.57) and the class-level evidence for enhanced pFe³⁺ values in 1-ethyl-substituted hydroxypyridinones , 1-Ethyl-4-hydroxypyridin-2(1H)-one is a strategic starting point for medicinal chemistry programs aimed at developing new orally active iron chelators. Its profile suggests a balance between membrane permeability and solubility, which is crucial for overcoming the rapid glucuronidation and poor bioavailability that limits the clinical utility of deferiprone .

Intracellular Iron Homeostasis Probe

The intermediate LogP of 1-Ethyl-4-hydroxypyridin-2(1H)-one (0.57) is predicted to confer superior cellular permeability compared to more hydrophilic iron chelators like deferiprone (LogP ~ -0.77) . This property, supported by evidence that lipophilic hydroxypyridinones demonstrate 4- to 13-fold higher cellular uptake , makes it an excellent chemical probe for investigating intracellular iron pools, oxidative stress pathways, and iron-dependent cell proliferation in vitro.

Gram-Negative Antibiotic Scaffold

Given that the 4-hydroxy-2-pyridone scaffold has been validated as a novel class of antibacterial agents targeting DNA synthesis with in vivo efficacy (PD₅₀ of 8 mg/kg in a murine septicemia model) , 1-Ethyl-4-hydroxypyridin-2(1H)-one represents a versatile and underexplored analog for SAR campaigns against multidrug-resistant Gram-negative pathogens. Its distinct substitution pattern may unlock new binding modes or overcome resistance mechanisms not addressed by existing analogs like compound 6q.

Application
Selection Property
Validation Focus
Iron chelator lead optimization
Balanced lipophilicity and reported iron affinity in 1-ethyl analogs
pFe³⁺ determination and oral PK profiling
Intracellular iron probe
Lipophilicity-associated cellular uptake
Cellular uptake assays and intracellular iron measurement
Antibacterial scaffold exploration
4-Hydroxy-2-pyridone core scaffold
MIC determination and SAR expansion against Gram-negative strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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